3-(Prolylamino)benzoic acid 3-(Prolylamino)benzoic acid An impurity of Ertapenem. Ertapenem is a carbapenem antibiotic.
Brand Name: Vulcanchem
CAS No.: 724700-26-9
VCID: VC0194134
InChI: InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1
SMILES: C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Molecular Formula: C12H14N2O3
Molecular Weight: 234.26

3-(Prolylamino)benzoic acid

CAS No.: 724700-26-9

Cat. No.: VC0194134

Molecular Formula: C12H14N2O3

Molecular Weight: 234.26

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-(Prolylamino)benzoic acid - 724700-26-9

Specification

CAS No. 724700-26-9
Molecular Formula C12H14N2O3
Molecular Weight 234.26
IUPAC Name 3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid
Standard InChI InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1
SMILES C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Appearance White Solid

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Composition

3-(Prolylamino)benzoic acid consists of a benzoic acid core with a proline residue attached via an amide bond at the meta position (position 3) of the benzoic acid ring. The molecular formula of the compound is C12H14N2O3, indicating the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms arranged in a specific configuration . The structure features a pyrrolidine ring from the proline component connected to the aromatic benzoic acid through an amide linkage, creating a hybrid molecule with both aromatic and heterocyclic elements.

The structural arrangement of 3-(Prolylamino)benzoic acid involves stereochemistry at the proline component, specifically with the (2S) configuration at the pyrrolidine ring, which corresponds to the L-proline configuration found in natural systems . This stereochemical feature is significant as it impacts the three-dimensional arrangement of the molecule and potentially influences its biological interactions.

Physical and Chemical Properties

3-(Prolylamino)benzoic acid possesses distinct physical and chemical properties that characterize its behavior in various environments. The compound has a molecular weight of 234.25 g/mol, making it a relatively small organic molecule . Its exact mass, as determined by high-resolution mass spectrometry, is 234.10044231 Da .

Table 1: Physical and Chemical Properties of 3-(Prolylamino)benzoic acid

PropertyValueMethod of Determination
Molecular Weight234.25 g/molComputed by PubChem 2.1
Exact Mass234.10044231 DaComputed by PubChem 2.1
XLogP3-AA-1.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count3Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18

The compound demonstrates notable solubility characteristics with a negative XLogP3-AA value of -1.5, indicating a preference for aqueous environments rather than lipid environments . This hydrophilic nature is consistent with the presence of polar functional groups in the molecule, including the carboxylic acid and amide groups, which can engage in hydrogen bonding interactions with water molecules.

3-(Prolylamino)benzoic acid contains three hydrogen bond donors and four hydrogen bond acceptors, highlighting its potential for engaging in multiple hydrogen bonding interactions . These hydrogen bonding capabilities are crucial for the compound's solubility profile and its potential interactions with biological macromolecules such as proteins and nucleic acids. Additionally, the compound contains three rotatable bonds, providing a moderate degree of conformational flexibility .

Nomenclature and Identification Systems

Systematic Nomenclature

The systematic chemical nomenclature for this compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The official IUPAC name for the compound is 3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid . This nomenclature precisely describes the structure, highlighting the benzoic acid core with an amino group at position 3, which is further substituted with a (2S)-pyrrolidine-2-carbonyl group.

The compound is also known by several alternative systematic names that emphasize different structural aspects, including 3-[(2S)-pyrrolidine-2-amido]benzoic acid and (S)-3-(Pyrrolidine-2-carboxamido)benzoic acid . These alternative names maintain the essential structural information while presenting it in slightly different formats according to various chemical nomenclature conventions.

Common Names and Identifiers

In addition to systematic nomenclature, 3-(Prolylamino)benzoic acid is known by the common name that emphasizes its composition as a combination of proline (Pro) and aminobenzoic acid components. This nomenclature is particularly useful in biochemical contexts where amino acid derivatives are commonly discussed .

The compound has been assigned several unique identifiers within chemical databases and registration systems. Its Chemical Abstracts Service (CAS) registry number is 724700-26-9, providing a unique identifier in the CAS registry system . The compound also has an International Chemical Identifier (InChI) of InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1, which encodes its structural information in a standardized format . The corresponding InChIKey is HMZQASVDGDUUMS-JTQLQIEISA-N, providing a fixed-length identifier derived from the InChI .

In biochemical notation systems, the compound can be represented using simplified molecular-input line-entry system (SMILES) notation as C1CC@HC(=O)NC2=CC=CC(=C2)C(=O)O, which encodes the structure in a linear text format suitable for computational processing .

Structural Relationships and Analogues

Related Compounds and Derivatives

3-(Prolylamino)benzoic acid belongs to a broader class of amino acid-conjugated benzoic acid derivatives. A notably related compound is 3-{[(4R)-4-Hydroxy-L-prolyl]amino}benzoic acid, which differs by the presence of a hydroxyl group at the 4-position of the pyrrolidine ring . This hydroxylated derivative maintains the same core structure but introduces additional functionality through the hydroxyl group, potentially altering its solubility, hydrogen bonding capabilities, and biological interactions.

Biological and Pharmaceutical Relevance

Structure-Activity Relationships

The structure-activity relationships of compounds related to 3-(Prolylamino)benzoic acid provide insights into the potential biological activities of this compound. Studies on prolyl-tRNA synthetase inhibitors have demonstrated that subtle structural modifications can significantly impact binding affinities and selectivity profiles . For instance, the presence of specific functional groups and their spatial arrangements can influence interactions with target enzymes.

In the case of prolyl-tRNA synthetase inhibitors, compounds have been shown to exhibit enhanced binding in the presence of proline, suggesting a cooperative binding mechanism . This observation is particularly relevant for 3-(Prolylamino)benzoic acid given its proline component, suggesting potential interactions with proline-binding sites in biological systems. The stereochemistry of the proline component is also crucial for these interactions, with the (2S) configuration potentially facilitating specific recognition by biological targets .

Research Methodologies and Analytical Techniques

Identification and Characterization Methods

The identification and characterization of 3-(Prolylamino)benzoic acid rely on various analytical techniques that provide complementary information about its structure and properties. These techniques include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, as well as chromatographic methods for assessing purity and identity.

NMR spectroscopy provides detailed information about the structural arrangement of atoms in the molecule, allowing for confirmation of the molecular connectivity and stereochemistry. Mass spectrometry confirms the molecular formula through accurate mass determination, while IR spectroscopy identifies the presence of specific functional groups, such as the amide and carboxylic acid moieties . These analytical techniques collectively provide a comprehensive characterization of the compound's structure and purity.

Biological Assessment Methods

The biological activities of compounds like 3-(Prolylamino)benzoic acid can be assessed using various experimental approaches. Enzyme inhibition assays, such as those used to evaluate inhibitors of prolyl-tRNA synthetase, provide direct measurements of the compound's interactions with specific biological targets . These assays can assess parameters such as inhibitory potency (EC50 or IC50 values) and mechanisms of inhibition.

Thermal shift assays (TSA) represent another valuable methodology for evaluating the binding of compounds to protein targets. This technique measures changes in the thermal stability of proteins upon ligand binding, providing insights into binding affinities and interactions . For instance, studies on prolyl-tRNA synthetase inhibitors have utilized TSA to confirm binding interactions and assess the effects of structural modifications on binding properties .

Additionally, structural biology approaches, including X-ray crystallography, provide detailed information about the three-dimensional interactions between compounds and their biological targets . Co-crystal structures of enzymes with bound ligands reveal the specific molecular interactions involved in binding, informing structure-based drug design efforts and the development of improved inhibitors.

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